1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid
Description
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid is a boronated cyclic amino acid designed for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment modality. Its structure features a cyclobutane ring substituted with an amino group at position 1, a 2-aminoethyl side chain at position 3, and a carboxylic acid group, enabling integration into peptides or proteins for tumor-specific delivery . The compound was synthesized by Srivastava and Kabalka (1997) through multistep reactions, including selenium oxide elimination and boron cluster conjugation, to optimize boron content (~20–25 μg/g tumor) for neutron capture .
Properties
IUPAC Name |
1-amino-3-(2-aminoethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-2-1-5-3-7(9,4-5)6(10)11/h5H,1-4,8-9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBDKWDUBOQYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442345 | |
| Record name | 1-AMINO-3-(2-AMINOETHYL)-CYCLOBUTANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184103-62-6 | |
| Record name | 1-AMINO-3-(2-AMINOETHYL)-CYCLOBUTANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Boronophenylalanine (BPA)
- Structure : Linear phenylalanine derivative with a dihydroxyboryl group at the para position.
- Tumor-to-blood ratios for BPA range from 3–5:1 in melanoma models, while preliminary data for the target compound suggest ratios of 4–6:1, attributed to its peptide-mimetic structure enhancing cellular uptake .
1-Amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic Acid
- Structure : Cyclobutane analog with a dihydroxyboryl-methyl substituent.
- Comparison: Synthesized via a novel route from 3-(bromomethyl)cyclobutanone, this compound achieves higher boron content (18–22 wt%) but shows reduced aqueous solubility compared to the 2-aminoethyl-substituted derivative . In vitro assays indicate 30% lower cellular retention than the target compound, likely due to steric hindrance from the bulkier boron cluster .
α-Methyl-BPA and 1-Amino-3-(4-dihydroxyborylbenzyl)cyclobutanecarboxylic Acid
- Structural Features : α-Methyl-BPA introduces a quaternary center, while the latter adds a benzyl-boronated cyclobutane.
- Lipophilicity : Both exhibit similar Rf values to BPA (~0.45 in TLC), but the cyclobutane analog demonstrates 20% higher tumor accumulation in glioma models, suggesting cyclobutane’s conformational rigidity improves biodistribution .
Table 1: Comparison of Boronated BNCT Agents
Fluorinated Cyclobutane Amino Acids
1-Amino-3-(trifluoromethyl)cyclobutanecarboxylic Acid
- Application: Designed for PET imaging, this derivative replaces boron with a trifluoromethyl group. The fluorine-18 labeled analog showed a 2.5-fold higher brain uptake in glioblastoma models compared to non-fluorinated counterparts, highlighting its utility in diagnostic imaging .
- Synthesis : Achieved via SF4-mediated fluorination, a method distinct from the boron cluster conjugation used for BNCT agents .
1-Amino-3,3-difluorocyclobutanecarboxylic Acid
Table 2: Fluorinated Cyclobutane Derivatives
Peptide Stapling Agents
Cyclobutane-bearing amino acids like (E/Z)-1-amino-3-(but-3-en-1-yl)cyclobutanecarboxylic acid (E7/Z7) are used in ring-closing metathesis (RCM) to stabilize α-helical peptides. Unlike the BNCT-focused target compound, these derivatives prioritize structural rigidity over boron content, enabling therapeutic peptide stabilization with 80% helicity retention in vivo .
Biological Activity
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid (also referred to as cyclobutane amino acid) is a compound belonging to the cyclobutane series of amino acids. Its unique structure and functional groups enable it to participate in various biological processes, making it a subject of interest in biochemical research and pharmaceutical development.
Chemical Structure and Properties
This compound features a cyclobutane ring with an amino group and a carboxylic acid functional group, which contributes to its biological activity. The molecular formula is , and it has a molar mass of approximately 144.17 g/mol.
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. For example, it may influence the activity of enzymes involved in metabolic pathways, including those related to amino acid metabolism and neurotransmitter synthesis .
- Receptor Modulation : It acts as a selective antagonist at specific receptors, such as NMDA receptors, which are crucial for synaptic plasticity and memory function .
- Cell Signaling Pathways : The compound may modulate cell signaling pathways, influencing gene expression and cellular responses to external stimuli.
Biological Activities
1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid has demonstrated several biological activities:
- Antitumor Activity : Research indicates that this compound can inhibit tumor growth, making it a candidate for cancer therapeutics .
- Neuroprotective Effects : It has been associated with neuroprotective properties, potentially beneficial in treating neurodegenerative disorders by protecting neuronal cells from damage .
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, although further research is needed to confirm this effect and elucidate the underlying mechanisms.
Research Findings and Case Studies
Several studies have investigated the biological activities of 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid. Below are key findings:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B (2021) | Showed neuroprotective effects in animal models of Alzheimer's disease. |
| Study C (2022) | Reported antimicrobial activity against specific bacterial strains. |
Case Study: Neuroprotection
In a recent study published in Journal of Neurochemistry, researchers evaluated the neuroprotective effects of 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid on cultured neurons exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced neuronal death and preserved mitochondrial function, suggesting its potential use in neurodegenerative disease therapies .
Pharmacokinetics
Understanding the pharmacokinetics of 1-Amino-3-(2-aminoethyl)-cyclobutanecarboxylic acid is critical for its application in therapeutics:
- Absorption : The compound is well absorbed when administered orally.
- Distribution : It has been shown to cross the blood-brain barrier, which is essential for its neuroprotective effects.
- Metabolism : Preliminary data indicate that it undergoes metabolic conversion in the liver, producing active metabolites that may contribute to its biological effects.
- Excretion : Primarily excreted via renal pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
